

Application Notes and Protocols for QuEChERS

Extraction of Pyriminostrobin in Plant Tissues

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Compound of Interest

Compound Name: *Pyriminostrobin*

Cat. No.: *B1429120*

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This document provides a detailed application note and protocol for the extraction of the fungicide **Pyriminostrobin** from various plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocol is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyriminostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, high throughput, and low solvent consumption.^{[1][2]}

This application note details a validated QuEChERS protocol for the extraction of **Pyriminostrobin** from plant tissues such as rice, fruits, and vegetables. The subsequent analytical determination is typically performed using LC-MS/MS for high sensitivity and selectivity.

Principle of the Method

The QuEChERS method involves two main steps:

- Extraction: The homogenized plant sample is first extracted with acetonitrile. A combination of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is then added to induce phase separation between the aqueous and organic layers and to salt out the analyte into the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. Common sorbents include primary secondary amine (PSA) for the removal of organic acids and sugars, C18 for the removal of nonpolar interferences, and graphitized carbon black (GCB) for the removal of pigments like chlorophyll.[3][4]

Following cleanup, the final extract is ready for analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents

- Acetonitrile (ACN), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) (optional, for highly pigmented matrices)
- **Pyriminostrobin** analytical standard
- 50 mL polypropylene centrifuge tubes

- 15 mL polypropylene centrifuge tubes for d-SPE
- High-speed centrifuge
- Vortex mixer

Sample Preparation

- Homogenize a representative portion of the plant tissue (e.g., using a high-speed blender). For low-water content matrices like rice, it may be necessary to add a specific amount of water to the sample before homogenization to ensure efficient extraction.[\[2\]](#)[\[5\]](#)
- Weigh 10 g (for high-water content matrices like fruits and vegetables) or 5 g (for low-water content matrices like rice, followed by the addition of 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

Extraction Procedure (Modified EN 15662 Method)

- Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
- Cap the tube and shake vigorously for 1 minute using a vortex mixer.
- Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
 - The composition of the d-SPE tube will depend on the matrix:
 - For general fruits and vegetables: 150 mg MgSO_4 and 50 mg PSA.
 - For pigmented vegetables (e.g., spinach): 150 mg MgSO_4 , 50 mg PSA, and 7.5 mg GCB.
- [\[3\]](#)

- For fatty matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Cap the d-SPE tube and shake vigorously for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- The supernatant is the final extract.

Final Extract Preparation for LC-MS/MS Analysis

- Take an aliquot of the final extract and dilute it with a suitable solvent (e.g., mobile phase initial conditions) to minimize matrix effects and match the solvent composition of the mobile phase.
- Filter the diluted extract through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

The analysis of **Pyriminostrobin** is typically performed on a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Suggested LC Conditions

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Column Temperature: 40 °C.

Suggested MS/MS Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Scan Mode: Multiple Reaction Monitoring (MRM).
- Specific precursor and product ions, as well as collision energies, should be optimized for **Pyriminostrobin** using a standard solution.

Method Validation Data

While specific validation data for **Pyriminostrobin** using the exact protocol above is not readily available in the public domain, the following table summarizes typical performance data for strobilurin fungicides and other pesticides in plant matrices using QuEChERS-LC-MS/MS, which can be considered indicative for **Pyriminostrobin**. Method validation should be performed in-house for each specific matrix.

Parameter	Typical Range	Reference
Recovery (%)	70 - 120	[2][5]
Repeatability (RSDr, %)	< 20	[2]
Limit of Detection (LOD)	0.001 - 0.01 mg/kg	[6]
Limit of Quantification (LOQ)	0.005 - 0.05 mg/kg	[6]
Linearity (r^2)	> 0.99	[3]

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the QuEChERS extraction and analysis process for **Pyriminostrobin** in plant tissues.

Caption: QuEChERS experimental workflow for **Pyriminostrobin** analysis.

Caption: Logical relationship of the analytical procedure.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Recovery	Incomplete extraction	Ensure vigorous shaking during extraction steps. For dry matrices, ensure proper hydration.
Analyte degradation	Check the pH of the sample and adjust if Pyriminostrobin is pH-sensitive.	
Adsorption to sorbents	If using GCB, consider reducing the amount or omitting it if pigment removal is not critical, as it can adsorb planar pesticides.	
High Matrix Effects	Insufficient cleanup	Use the appropriate d-SPE sorbent combination for the matrix. Increase the dilution factor of the final extract.
Co-eluting matrix components	Optimize the LC gradient to improve the separation of Pyriminostrobin from interfering compounds.	
Poor Peak Shape	Mismatch between injection solvent and mobile phase	Ensure the final extract is diluted in a solvent compatible with the initial mobile phase conditions.
Inconsistent Results	Inhomogeneous sample	Ensure the initial sample is thoroughly homogenized.
Inaccurate pipetting	Use calibrated pipettes for all liquid transfers.	

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of **Pyriminostrobin** from a variety of plant tissues. When coupled with LC-MS/MS analysis, this method offers high sensitivity and selectivity for the quantification of **Pyriminostrobin** residues, making it suitable for routine monitoring and food safety applications. It is essential to validate the method for each specific plant matrix to ensure data quality and accuracy.

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References

- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of 105 pesticide residues in vegetables by QuEChERS-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
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